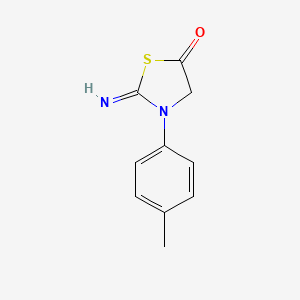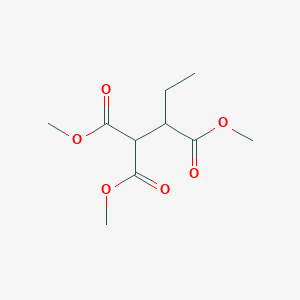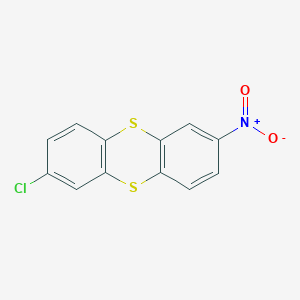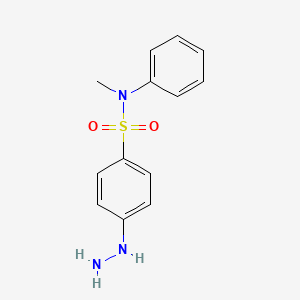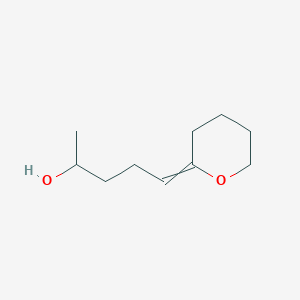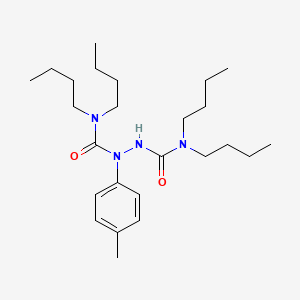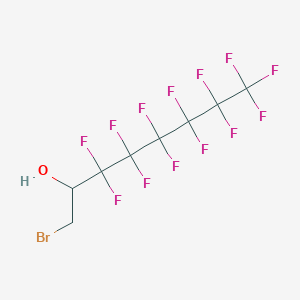
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound. It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an octanol backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves the following steps:
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable hydroxylating agent, such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sulfur Tetrafluoride (SF4): Used for fluorination.
Hydrogen Peroxide (H2O2): Used for hydroxylation.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fully fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique fluorinated structure.
Pathways Involved: It can modulate biochemical pathways by altering the activity of enzymes or receptors, potentially leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A similar fluorinated compound with a thiol group instead of a hydroxyl group.
1-Bromo-3-iodobenzene: Another brominated compound used in similar synthetic applications.
Uniqueness
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is unique due to its combination of a bromine atom, multiple fluorine atoms, and a hydroxyl group. This unique structure imparts specific chemical properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various applications.
Eigenschaften
IUPAC Name |
1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13O/c9-1-2(23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,23H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQAAUFXJOPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527450 |
Source


|
| Record name | 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-98-7 |
Source


|
| Record name | 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
